6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-5-6-14(19)18(16-11)10-12-8-17(9-12)15(20)13-4-2-3-7-21-13/h5-6,12-13H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJAWQIJZUUCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyridazinone core is shared with several pharmacologically active derivatives. Key comparisons include:
Key Observations:
Substituent Complexity: The target compound’s azetidine-oxane substitution introduces conformational rigidity and polarity, distinguishing it from simpler pyridazinones like those in , which have halogen or phenyl groups. This may enhance binding specificity in biological targets .
Hydrogen Bonding Potential: The oxane carbonyl group can act as a hydrogen bond acceptor, while the azetidine’s NH (if protonated) may serve as a donor.
The oxane group may also enhance hydrophilicity compared to purely aromatic analogs .
Biological Activity
6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridazine core , an azetidine ring , and an oxane carbonyl moiety . These structural components contribute to its unique reactivity and biological properties. The molecular formula is with a molecular weight of 273.35 g/mol.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 273.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Oxane Carbonyl Moiety : This step often employs acylation techniques.
- Final Assembly : The pyridazine core is integrated into the structure through condensation reactions.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed for structural elucidation and confirmation of purity.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways linked to disease processes by binding to active or allosteric sites on proteins.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of similar dihydropyridazin derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Antimicrobial Effects
Research published in Antibiotics demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, and how can intermediates be characterized?
- Answer : The synthesis typically involves multi-step reactions starting with oxadiazole precursors. Key steps include:
- Coupling reactions : Use of azetidine-3-ylmethyl derivatives with oxane-2-carbonyl groups under reflux conditions in solvents like ethanol or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate intermediates.
- Characterization : Employ -NMR and -NMR to confirm hydrogen/carbon environments, and HRMS for molecular weight validation .
Q. Which spectroscopic techniques are essential for validating the structure of this compound?
- Answer :
- NMR spectroscopy : Analyze chemical shifts for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and azetidine/oxane moieties (δ 3.0–4.5 ppm for methylene groups) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using HRMS with ESI or EI ionization .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and azetidine ring vibrations .
Q. What are the common structural analogs of this compound, and how do their properties compare?
- Answer : Analogs include pyridazine-oxadiazole hybrids (e.g., compounds with 1,3,4-oxadiazole or benzodioxole groups). Key comparisons:
- Bioactivity : Analogs with pyridin-2-yl substitutions show enhanced antimicrobial activity .
- Solubility : Oxane-containing derivatives exhibit improved aqueous solubility compared to purely aromatic analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the coupling of azetidine and oxane-2-carbonyl moieties?
- Answer :
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions .
- Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states but may require post-reaction purification to remove residual solvent .
Q. How do discrepancies in NMR data for diastereomers of this compound arise, and how can they be resolved?
- Answer :
- Source of discrepancies : Axial vs. equatorial conformers in the oxane ring or azetidine substituents can split NMR peaks .
- Resolution strategies :
- VT-NMR : Variable-temperature NMR (e.g., −20°C to 60°C) to observe dynamic conformational changes .
- 2D NMR : Use COSY and NOESY to assign stereochemistry based on coupling constants and spatial proximity .
Q. What experimental designs are recommended to assess the compound’s binding affinity to therapeutic targets (e.g., BAX protein)?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying pH and ionic strength conditions .
- Control experiments : Include known inhibitors (e.g., ABT-737 for BAX) to validate assay sensitivity .
Q. How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically analyzed?
- Answer :
- Dose-response curves : Perform IC determinations across multiple bacterial strains (e.g., E. coli, S. aureus) to identify strain-specific effects .
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic activity .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Methodological Considerations
Q. What strategies are effective in minimizing byproducts during the final cyclization step?
- Answer :
- Reagent stoichiometry : Use 1.2–1.5 equivalents of cyclizing agents (e.g., POCl) to drive completion .
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) to suppress side reactions .
Q. How can computational methods (e.g., DFT) complement experimental data for this compound?
- Answer :
- Conformational analysis : Optimize geometry using B3LYP/6-31G* to predict NMR chemical shifts and compare with experimental data .
- Docking studies : Model interactions with biological targets (e.g., BAX protein) using AutoDock Vina to prioritize in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
